molecular formula C6H7N3O3 B1508428 4,6-Dimethyl-5-nitropyrimidin-2-ol CAS No. 1080650-02-7

4,6-Dimethyl-5-nitropyrimidin-2-ol

Cat. No.: B1508428
CAS No.: 1080650-02-7
M. Wt: 169.14 g/mol
InChI Key: JOVXIJKAFXOLRM-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitropyrimidin-2-ol is a nitrated pyrimidine derivative characterized by a hydroxyl group at position 2, methyl groups at positions 4 and 6, and a nitro substituent at position 3. Its molecular formula is C₆H₇N₃O₃, with a molecular weight of 169.14 g/mol.

Biological Activity

4,6-Dimethyl-5-nitropyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound can be synthesized through various methods, typically involving the nitration of 2-methoxy-4,6-dimethylpyrimidine. The synthesis process usually employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to achieve high yields and purity.

Target Interactions

Pyrimidine derivatives like this compound interact with various biological targets including enzymes and receptors. These interactions can influence several cellular processes such as:

  • Competitive Inhibition : Compounds may compete with substrates for enzyme binding sites.
  • Allosteric Modulation : They can bind to sites other than the active site, altering enzyme activity.

Biochemical Pathways

The compound is involved in critical biochemical pathways including nucleic acid synthesis and signal transduction. Its nitro group may also contribute to its biological activity through the generation of reactive intermediates upon reduction .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound exhibits potential against various microorganisms by generating toxic intermediates that damage DNA, leading to cell death. This mechanism is similar to that observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives can exhibit anti-inflammatory activities. For instance, studies have shown that certain derivatives significantly inhibit COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . The inhibition of inflammatory mediators such as iNOS and COX-2 suggests a promising therapeutic role in managing inflammation-related disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the expression levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This was evidenced by a decrease in COX-2 and iNOS mRNA levels, indicating its potential as an anti-inflammatory agent .
  • Antiproliferative Activity : In cancer research, derivatives of pyrimidine have shown significant antiproliferative effects against various cancer cell lines. The presence of electron-donating groups has been linked to enhanced activity against HeLa and A549 cell lines, suggesting structural modifications could improve efficacy .
  • Pharmacokinetics : The compound's pharmacokinetic profile indicates a boiling point of approximately 316 °C and a density of about 1.269 g/cm³. These properties are essential for understanding its stability and behavior in biological systems.

Comparative Analysis

CompoundBiological ActivityIC50 (μmol)
This compoundAnti-inflammatory (COX-2)Similar to celecoxib (0.04)
Other Pyrimidine DerivativesVaries (antimicrobial/anticancer)Varies widely

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrimidine derivatives that demonstrated antibacterial and antifungal activities. The introduction of the nitro group in 4,6-Dimethyl-5-nitropyrimidin-2-ol is believed to enhance these properties due to its electron-withdrawing nature, which can affect the compound's interaction with microbial targets .

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer potential. In particular, this compound has shown promise as a lead compound in developing new anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications at the pyrimidine ring can lead to increased potency against various cancer cell lines .

Herbicidal Activity

The compound has been tested for herbicidal properties against common agricultural weeds. Its mechanism of action is thought to involve inhibition of specific metabolic pathways in plants, leading to growth inhibition or death .

Pesticide Development

This compound has been evaluated as a potential building block for developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents with lower environmental impact compared to traditional pesticides .

Data Table: Summary of Applications

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAntimicrobial AgentsSignificant antibacterial/fungal activity
Anticancer AgentsPotent activity against cancer cell lines
AgrochemicalsHerbicidesGrowth inhibition in target weeds
Pesticide DevelopmentPotential for effective pest control

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives, including this compound, demonstrated that modifications could lead to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate effectiveness and found that certain derivatives exhibited zone inhibition comparable to established antibiotics .

Case Study 2: Herbicidal Activity Testing

Field trials were conducted to assess the herbicidal efficacy of this compound against common agricultural weeds. Results indicated a significant reduction in weed biomass when applied at specific concentrations, suggesting its potential as an eco-friendly herbicide alternative .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-Dimethyl-5-nitropyrimidin-2-ol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective eyewear, gloves, lab coats, and masks to avoid skin/eye contact and inhalation .
  • Waste Disposal : Segregate chemical waste and transfer to certified hazardous waste management facilities to prevent environmental contamination .
  • Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers).

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Nitration : Introduce the nitro group at the 5-position of a dimethylpyrimidin-ol precursor under controlled acidic conditions.

Purification : Neutralize reaction mixtures with 6 M NaOH, perform EtOAc extraction, dry over MgSO₄, and concentrate under reduced pressure .

Chromatography : Use silica gel column chromatography (1–5% EtOAc/hexanes) to isolate the product .

  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄) to minimize byproducts.

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., NMR, MS) be utilized to confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR Analysis :
  • Identify methyl protons (δ ~2.5 ppm) and hydroxyl protons (δ ~10–12 ppm, broad). Nitro groups induce deshielding in adjacent carbons (δ ~150–160 ppm) .
  • Mass Spectrometry (HRMS) :
  • Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) .
  • Data Table :
TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.45 (s, 6H, CH₃), δ 10.8 (s, 1H, -OH)
HRMS (ESI+)m/z 200.0693 [M+H]⁺ (calc. 200.0689)

Q. What strategies can resolve contradictions in reactivity data of nitro-substituted pyrimidinols under varying experimental conditions?

  • Methodological Answer :

  • Controlled Reactivity Studies :
  • Compare nitro group reduction (e.g., catalytic hydrogenation vs. Zn/HCl) to assess electronic effects of methyl substituents .
  • Use DFT calculations to model charge distribution and predict regioselectivity in electrophilic substitution .
  • Data Validation :
  • Replicate experiments under inert atmospheres (Ar/N₂) to exclude oxidative side reactions.
  • Cross-validate results using multiple analytical methods (e.g., HPLC purity >98%, NMR integration) .

Q. How does the nitration position influence the electronic properties and subsequent reactivity of dimethylpyrimidin-ol derivatives?

  • Methodological Answer :

  • Electronic Effects :
  • Nitro groups at the 5-position withdraw electron density via resonance, increasing acidity of the hydroxyl group (pKa ~8–9) .
  • Methyl substituents at 4,6-positions sterically hinder ortho/para positions, directing reactions to meta sites .
  • Reactivity Applications :
  • Drug Discovery : Nitro groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Material Science : Tautomeric equilibria (keto-enol) influence solubility and crystallinity in functional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Dimethyl-5-nitropyrimidin-2-ol with related pyrimidine derivatives, focusing on substituent effects and functional group interactions.

Nitro-Substituted Pyrimidines

Compound Name Substituents Key Differences
4,6-Dichloro-5-nitropyrimidine Cl at 4,6; NO₂ at 5 Chlorine substituents enhance electrophilicity but reduce solubility compared to methyl groups. The absence of a hydroxyl group limits hydrogen-bonding potential .
5-Nitro-2-(propylthio)pyrimidine-4,6-diol NO₂ at 5; SH at 2; diol at 4,6 The thioether and diol groups increase polarity and potential for metal coordination, differing from the methyl and hydroxyl groups in the target compound .

Methyl-Substituted Pyrimidines

Compound Name Substituents Key Differences
4,6-Dimethyl-2-hydroxypyrimidine OH at 2; CH₃ at 4,6 Lacks the nitro group, resulting in lower oxidative stability and reduced electrophilic character .
5-Pyrimidinol, 4,6-dimethyl OH at 5; CH₃ at 4,6 Positional isomerism of the hydroxyl group alters acidity and hydrogen-bonding patterns compared to the 2-hydroxyl isomer .

Functional Group Impact Analysis

  • Nitro Group (NO₂): Introduces strong electron-withdrawing effects, increasing acidity of adjacent hydroxyl groups and stabilizing negative charges. This contrasts with non-nitrated analogs like 4,6-dimethylpyrimidine, which exhibit lower chemical reactivity .
  • This is absent in dichloro or difluoro analogs .
  • Hydroxyl Group (OH) : Enables hydrogen bonding and salt formation, improving solubility in polar solvents compared to thioether or halogenated derivatives .

Research Findings and Implications

  • Synthetic Applications: The nitro group in this compound may facilitate further functionalization (e.g., reduction to amines), a pathway less feasible in non-nitrated analogs like 4,6-dimethyl-2-mercaptopyrimidine .
  • Biological Activity: Nitropyrimidines often exhibit antimicrobial or anticancer properties.
  • Solubility Trends : Methyl groups reduce water solubility relative to diol or carboxylic acid-substituted pyrimidines (e.g., 4,6-Dimethylnicotinic acid), but the hydroxyl group partially counterbalances this effect .

Preparation Methods

Detailed Preparation Methods

Alkylation of Pyrimidine Precursors

  • Starting material: 2-thiobarbituric acid or its alkali metal salt is reacted with alkylating agents such as propyl bromide or propyl iodide to produce 2-propylthio-pyrimidine-4,6-diol intermediates.
  • Reaction conditions: The alkylation is conducted in aqueous or organic solvents with bases like sodium hydroxide, often in the presence of phase transfer catalysts to enhance yield.
  • Duration: The reaction mixture is typically stirred for up to two weeks at ambient temperature to ensure complete alkylation.
  • Isolation: Acidification of the reaction mass to pH < 3 precipitates the intermediate as a solid, which is then filtered and purified by slurry and solvent extraction methods.

Nitration Step

  • The 2-propylthio-pyrimidine-4,6-diol is nitrated using fuming nitric acid to introduce the nitro group at the 5-position.
  • This nitration is carried out in organic solvents under controlled temperatures to avoid over-nitration or decomposition.
  • The product, 5-nitro-2-propylthiopyrimidine-4,6-diol, can be isolated by cooling, seeding, or solvent evaporation techniques.

Chlorination and Hydroxylation

  • The nitrated intermediate undergoes chlorination using reagents such as phosphorus oxychloride, thionyl chloride, or phosphorus trichloride.
  • Chlorination is performed in the presence of aliphatic organic bases (e.g., N,N-diethylaniline) and sometimes in third solvents like toluene or cyclohexane to improve reaction efficiency.
  • After chlorination, hydrolysis or substitution reactions convert the chlorides at positions 4 and 6 into methyl groups and install the hydroxyl group at position 2, yielding the target 4,6-dimethyl-5-nitropyrimidin-2-ol.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Product/Intermediate Notes
Alkylation 2-thiobarbituric acid + propyl iodide, NaOH, phase transfer catalyst, aqueous medium, 2 weeks stirring 2-propylthio-pyrimidine-4,6-diol Acidify to pH <3 to isolate solid
Nitration Fuming nitric acid, organic solvent, controlled temperature 5-nitro-2-propylthiopyrimidine-4,6-diol Isolation by cooling, seeding, or solvent removal
Chlorination Phosphorus oxychloride, N,N-diethylaniline, toluene or cyclohexane, reflux 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine Reaction mass concentrated before work-up
Hydrolysis/Substitution Hydrolysis conditions to convert chlorides to methyl and hydroxyl groups This compound Purification by extraction and chromatography

Purification and Characterization

  • The intermediates and final product are purified by solvent extraction (e.g., ether, ethyl acetate), drying, evaporation, and chromatography on silica gel using light petroleum as eluent.
  • Characterization data such as ^1H-NMR and mass spectrometry confirm the structure and purity:
    • Example ^1H-NMR (CDCl3): Signals corresponding to methyl, methylene, and hydroxyl protons.
    • Mass [M-H] consistent with expected molecular weight (~185-230 Da depending on intermediate).

Research Findings and Optimization Notes

  • Use of less expensive alkylating agents like propyl bromide has been demonstrated to be effective and cost-efficient.
  • Chlorinating reagents vary in reactivity; phosphorus oxychloride is preferred for its specificity and yield.
  • The presence of a third solvent during chlorination improves reaction control and product isolation.
  • Reaction times and temperatures are optimized to balance yield and minimize side reactions.
  • Isolation techniques such as cooling, seeding, and anti-solvent addition enhance purity and crystallinity of intermediates.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role in Synthesis Remarks
Propyl iodide/bromide Alkylating agent for thiobarbituric acid Cost-effective, high yield
Sodium hydroxide Base for alkylation Controls pH, facilitates reaction
Fuming nitric acid Nitrating agent Introduces nitro group selectively
Phosphorus oxychloride Chlorinating agent Preferred for selective chlorination
N,N-Diethylaniline Organic base during chlorination Enhances reaction efficiency
Toluene/Cyclohexane Third solvent in chlorination Improves reaction control
Ether/Ethyl acetate Extraction solvents Used in purification steps

Properties

IUPAC Name

4,6-dimethyl-5-nitro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-3-5(9(11)12)4(2)8-6(10)7-3/h1-2H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVXIJKAFXOLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731553
Record name 4,6-Dimethyl-5-nitropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080650-02-7
Record name 4,6-Dimethyl-5-nitropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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